N'-(4-chloro-3-nitrobenzylidene)isonicotinohydrazide
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Overview
Description
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is a compound that belongs to the class of Schiff base hydrazones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between 4-chloro-3-nitrobenzaldehyde and pyridine-4-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:
4-chloro-3-nitrobenzaldehyde+pyridine-4-carbohydrazide→N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Corresponding oxides of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Medicinal Chemistry: The compound exhibits antiproliferative and antioxidative properties, making it a potential candidate for anticancer and antioxidant therapies.
Coordination Chemistry: It forms stable complexes with transition metals, which can be used in catalysis and material science.
Biological Studies: The compound’s biological activities, such as antimicrobial and antifungal properties, are of interest in pharmaceutical research.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes, affecting cellular processes.
Radical Scavenging: Its antioxidative properties allow it to neutralize free radicals, protecting cells from oxidative stress.
Metal Chelation: The compound can chelate metal ions, interfering with metal-dependent biological processes.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]pyridine-4-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the chloro and nitro groups enhances its potential for various chemical modifications and biological interactions.
Properties
Molecular Formula |
C13H9ClN4O3 |
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Molecular Weight |
304.69 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9ClN4O3/c14-11-2-1-9(7-12(11)18(20)21)8-16-17-13(19)10-3-5-15-6-4-10/h1-8H,(H,17,19)/b16-8+ |
InChI Key |
PMCUEZJDOCCWDI-LZYBPNLTSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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